Ethyl 1-chloroisoquinoline-6-carboxylate

Lipophilicity Membrane permeability ADME

Ethyl 1-chloroisoquinoline-6-carboxylate (CAS 1374258-70-4; molecular formula C12H10ClNO2; molecular weight 235.66 g/mol) is a heteroaromatic building block belonging to the 1-chloroisoquinoline ester subclass. The compound features three synthetically orthogonal functional handles: a C1 chlorine atom amenable to transition-metal-catalyzed cross-coupling, a C6 ethyl carboxylate group that modulates ring electronics and serves as a precursor to carboxylic acid or amide derivatives, and the isoquinoline nitrogen which can participate in coordination or quaternization chemistry.

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
Cat. No. B8726255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-chloroisoquinoline-6-carboxylate
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)C(=NC=C2)Cl
InChIInChI=1S/C12H10ClNO2/c1-2-16-12(15)9-3-4-10-8(7-9)5-6-14-11(10)13/h3-7H,2H2,1H3
InChIKeyMJHWJISKIWUXES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Chloroisoquinoline-6-carboxylate (CAS 1374258-70-4): Structural Identity, Physicochemical Signature, and Procurement-Relevant Classification


Ethyl 1-chloroisoquinoline-6-carboxylate (CAS 1374258-70-4; molecular formula C12H10ClNO2; molecular weight 235.66 g/mol) is a heteroaromatic building block belonging to the 1-chloroisoquinoline ester subclass [1]. The compound features three synthetically orthogonal functional handles: a C1 chlorine atom amenable to transition-metal-catalyzed cross-coupling, a C6 ethyl carboxylate group that modulates ring electronics and serves as a precursor to carboxylic acid or amide derivatives, and the isoquinoline nitrogen which can participate in coordination or quaternization chemistry [2]. Its computed XLogP3 of 3.3 and topological polar surface area (TPSA) of 39.2 Ų place it in a moderately lipophilic, permeability-favorable physicochemical space distinct from non-chlorinated or regioisomeric analogs [1]. Commercially, the compound is available as a research-grade intermediate primarily from specialty chemical suppliers, with purity specifications ranging from 95% to 98% . Direct primary literature on this specific compound remains sparse; the evidence profile assembled herein relies on quantitative physicochemical comparisons, established reactivity principles of the 1-chloroisoquinoline class, and patent-informed application contexts to guide rational procurement decisions.

Why Generic Isoquinoline-6-carboxylate Analogs Cannot Replace Ethyl 1-Chloroisoquinoline-6-carboxylate in Synthetic and Biological Workflows


The assumption that any isoquinoline-6-carboxylate ester can substitute for ethyl 1-chloroisoquinoline-6-carboxylate conflates molecular identity with functional equivalence. The C1 chlorine atom is not a passive substituent; it alters lipophilicity by approximately 1.95 log units relative to the non-chlorinated parent (ethyl isoquinoline-6-carboxylate, LogP 1.35), fundamentally changing membrane partitioning, protein binding propensity, and chromatographic behavior [1]. Furthermore, the 1-chloro group is the essential reactive handle for Pd-catalyzed Sonogashira, Suzuki, and amination reactions—chemistry that the non-halogenated analog cannot undergo [2]. Regioisomeric substitution (e.g., 4-carboxylate vs. 6-carboxylate) produces measurably different LogP values (3.06 vs. 3.30) and distinct electronic distributions across the isoquinoline ring, which can alter both reactivity and biological target recognition [1]. Even within the same substitution pattern, the choice of ester (ethyl vs. methyl) shifts LogP by approximately 0.4 units and changes steric bulk, potentially affecting enzyme binding pockets or synthetic intermediate handling [1]. These quantitative differences mean that substituting a generic analog into an established synthetic sequence or biological assay without re-optimization risks yield loss, altered selectivity, or data irreproducibility.

Quantitative Differentiation Evidence for Ethyl 1-Chloroisoquinoline-6-carboxylate: Head-to-Head Physicochemical, Regioisomeric, and Reactivity Comparisons


Lipophilicity (XLogP3) Comparison: 1-Chloro vs. Non-Chlorinated Isoquinoline-6-carboxylate Core

The 1-chloro substituent on ethyl 1-chloroisoquinoline-6-carboxylate elevates the computed octanol-water partition coefficient (XLogP3) to 3.30, compared with LogP 1.35 for the non-chlorinated analog ethyl isoquinoline-6-carboxylate [1]. This represents a difference of +1.95 log units, corresponding to an approximately 89-fold increase in theoretical lipophilicity [1]. The TPSA decreases modestly from 41.38 Ų to 39.19 Ų, indicating that the lipophilicity gain is primarily driven by the chlorine atom's polarizability and hydrophobic surface contribution rather than substantial changes in hydrogen-bonding capacity [1].

Lipophilicity Membrane permeability ADME

Ester-Dependent Lipophilicity: Ethyl Ester vs. Methyl Ester at Identical 1-Chloro-6-carboxylate Substitution

Within the 1-chloroisoquinoline-6-carboxylate scaffold, the ethyl ester (target compound) exhibits XLogP3 = 3.30 versus XLogP = 2.9 for the methyl ester analog methyl 1-chloroisoquinoline-6-carboxylate (CAS 1357946-43-0) [1]. The +0.4 log unit difference, while modest, is consistent with the ~0.5 log unit increment typically observed per methylene addition in an alkyl ester series. Both compounds share identical TPSA (39.2 Ų), confirming that the lipophilicity difference arises solely from the larger hydrocarbon surface of the ethyl group [1].

Ester homologation Lipophilicity tuning SAR

Regioisomeric Comparison: 6-Carboxylate vs. 4-Carboxylate Substitution on 1-Chloroisoquinoline

The position of the ethyl carboxylate group materially impacts lipophilicity: ethyl 1-chloroisoquinoline-6-carboxylate (target) has XLogP3 = 3.30, while ethyl 1-chloroisoquinoline-4-carboxylate (CAS 65920-39-0) has reported LogP = 3.06, a difference of +0.24 log units in favor of the 6-isomer [1]. Although TPSA values are nearly identical (~39.2 Ų for both), the differential placement of the electron-withdrawing ester group relative to the isoquinoline nitrogen alters the ring's π-electron distribution: the 6-position is conjugated to the C1–N2 bond via the carbocyclic ring, whereas the 4-position places the ester in direct vinylogous conjugation with the pyridine nitrogen, potentially affecting both N-basicity and electrophilic aromatic substitution regiochemistry [1].

Regioisomerism Electronic effects Drug design

Synthetic Versatility: 1-Chloro Substituent Enables Pd-Catalyzed Cross-Coupling Not Accessible to Non-Halogenated Analogs

The C1 chlorine atom is the critical functional handle enabling transition-metal-catalyzed cross-coupling chemistry. Prabakaran et al. (2011) demonstrated that 1-chloroisoquinolines undergo copper-free Sonogashira coupling with terminal alkynes using Pd(OAc)₂/Ruphos/Et₃N in THF, affording 1-alkynyl-3-substituted isoquinolines in good yields (50–85% across the substrate scope) [1]. Similarly, Suzuki–Miyaura coupling of 1-chloroisoquinolines with aryl/heteroaryl boronic acids proceeds in yields of 70–90% under standard Pd catalysis . The non-halogenated analog, ethyl isoquinoline-6-carboxylate, lacks this reactive site entirely and cannot participate in these transformations at the C1 position [2]. The 6-carboxylate substituent further modulates oxidative addition rates at C1 by withdrawing electron density from the pyridine ring, potentially differentiating coupling efficiency from unsubstituted 1-chloroisoquinoline.

Cross-coupling Sonogashira C–C bond formation

Nonlinear Optical (NLO) Potential: First Hyperpolarizability of the 1-Chloroisoquinoline Core

A quantum chemical study by Vidhya et al. (2020) on 1-chloroisoquinoline reported a calculated first hyperpolarizability (β) of 1.7017 × 10⁻³⁰ esu, a value that indicates potential for nonlinear optical (NLO) applications [1]. The presence of the electron-withdrawing 6-carboxylate ester in the target compound is expected to enhance intramolecular charge transfer (ICT) character relative to the unsubstituted 1-chloroisoquinoline core, though direct β measurements on the 6-carboxylate derivative have not been reported. The computed HOMO-LUMO gap of the 1-chloroisoquinoline core is also published, providing a baseline for assessing the substituent effect of the 6-COOEt group [1].

Nonlinear optics Hyperpolarizability Computational chemistry

Commercial Purity Specification: 98% (AKSci) vs. Typical 95% Grades

AKSci supplies ethyl 1-chloroisoquinoline-6-carboxylate at a minimum purity specification of 98% (Catalog 7585ES), determined by HPLC and NMR characterization, with batch-specific certificates of analysis available upon request . This compares favorably with the 95% purity grade commonly offered by other specialty chemical vendors for this compound class . For procurement decisions, the 3% absolute purity difference translates to lower levels of unidentified impurities that could confound catalytic reactions (e.g., catalyst-poisoning species) or biological assay readouts .

Purity Quality control Reproducibility

Optimal Procurement and Application Scenarios for Ethyl 1-Chloroisoquinoline-6-carboxylate: Evidence-Aligned Use Cases


Pd-Catalyzed Diversification at C1 for Parallel Library Synthesis

The 1-chloro substituent enables Sonogashira (50–85% yields) and Suzuki (70–90% yields) coupling at C1, allowing rapid exploration of C1-alkynyl or C1-aryl derivatives while the 6-ethyl carboxylate remains intact for subsequent hydrolysis or amidation [4][2]. The 98% purity grade minimizes catalyst-poisoning impurities that could suppress coupling yields . This scenario is most appropriate when the synthetic route demands orthogonal reactivity: C1 cross-coupling first, followed by C6 ester manipulation.

Medicinal Chemistry Lead Exploration Targeting Rho-Kinase or Kinase Inhibition

6-Substituted isoquinoline derivatives are claimed as Rho-kinase inhibitors in multiple patents (e.g., Sanofi-Aventis WO2009156099A1 and related filings) [4]. Ethyl 1-chloroisoquinoline-6-carboxylate provides a direct entry point to this pharmacophore space: the 6-carboxylate can be converted to amides, acids, or heterocycles, while the C1 chlorine allows introduction of diverse hydrophobic groups to probe the kinase ATP-binding pocket or allosteric sites. Its XLogP3 of 3.3 positions it favorably for CNS or intracellular target engagement relative to the more polar non-chlorinated analog [2].

NLO Chromophore Development via Push-Pull Electronic Structure

The 1-chloroisoquinoline core exhibits a computed first hyperpolarizability β = 1.7017 × 10⁻³⁰ esu [4]. Appending the electron-withdrawing 6-carboxylate ester creates a donor–π–acceptor architecture that can further enhance NLO response. Researchers developing organic NLO materials, two-photon absorption probes, or electro-optic modulators may select this compound over the non-halogenated or regioisomeric analogs because the 1-chloro group provides both electronic asymmetry and a synthetic anchor for further conjugation extension [4][2].

Analytical Reference Standard or Chromatographic Method Development

The well-defined physicochemical signature of ethyl 1-chloroisoquinoline-6-carboxylate (XLogP3 = 3.30, TPSA = 39.2 Ų, MW = 235.66, distinct InChIKey MJHWJISKIWUXES-UHFFFAOYSA-N) makes it suitable as a retention time marker or system suitability standard in reversed-phase HPLC method development for isoquinoline-based compound libraries [4]. Its higher lipophilicity relative to the non-chlorinated parent (ΔLogP +1.95) provides a useful calibration point at the upper end of the polarity range [2]. The 98% purity grade (AKSci) ensures reliable chromatographic performance with minimal interfering peaks .

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